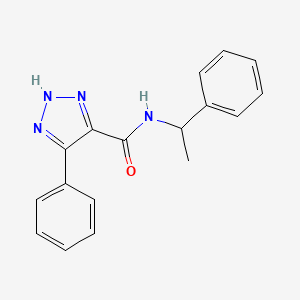

4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide, also known as PTZ-343, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives and has shown promising results in various studies.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Oxazoles : A study details an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, which includes the intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides. This process is pivotal for introducing various functionalities into oxazoles, showcasing the versatile synthetic applications of similar triazole compounds (Kumar et al., 2012).

Cycloadditions of Lithium Alkynamides : Another research demonstrates the conversion of 1-phenyl-1,2,3-triazoles with substituents at the 4-position into 5-lithio compounds, which then undergo fragmentation and loss of nitrogen at room temperature. This study underlines the reactivity and potential of triazole derivatives in [2 + 2] cycloadditions, providing insights into their chemical behavior and potential applications in synthetic chemistry (Ghose & Gilchrist, 1991).

Biological Activity

Antimicrobial Agents : A study identifies a series of 1H-1,2,3-triazole-4-carboxamides with promising antimicrobial activities against primary pathogens including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This highlights the potential of triazole derivatives like 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide in developing new antimicrobial agents (Pokhodylo et al., 2021).

Antiproliferative Activity : Another research focuses on the synthesis and evaluation of N-phenyl-1H-indazole-1-carboxamides, including those derived from triazole, for their antiproliferative activity against various cancer cell lines. This suggests that triazole derivatives could serve as a basis for developing novel anticancer agents (Maggio et al., 2011).

Propriétés

IUPAC Name |

5-phenyl-N-(1-phenylethyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-12(13-8-4-2-5-9-13)18-17(22)16-15(19-21-20-16)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPDWQJMLDDUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2567225.png)

![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)

![Methyl 2-amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2567241.png)

![1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide](/img/structure/B2567242.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2567243.png)

![3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2567246.png)

![N-[4-[2-Methyl-2-(2-methylpropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2567247.png)